molecular formula C13H12ClN3O2 B2658840 N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide CAS No. 1351600-06-0

N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide

Katalognummer: B2658840
CAS-Nummer: 1351600-06-0
Molekulargewicht: 277.71
InChI-Schlüssel: DELYQRSSMBIVDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide is a heterocyclic carboxamide derivative featuring a pyridazine core substituted with an ethoxy group at position 6 and a carboxamide group at position 3, linked to a 4-chlorophenyl moiety. This article focuses on comparing its structural and functional attributes with similar compounds, leveraging available research findings.

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-2-19-12-8-7-11(16-17-12)13(18)15-10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELYQRSSMBIVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorophenylamine and a suitable leaving group on the pyridazine ring.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the pyridazine ring, leading to the formation of substituted derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, suitable solvents, and catalysts.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

    Hydrolysis: Carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its potential biological activities.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or disruption of metabolic pathways in pests.

Vergleich Mit ähnlichen Verbindungen

Table 1. Comparison of N-(4-chlorophenyl)carboxamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity/Property Reference
N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide Pyridazine 6-ethoxy, 3-carboxamide Not reported -
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine Thioether, styryl groups Insecticidal (superior to acetamiprid)
N-(4-chlorophenyl)maleimide Maleimide 4-chlorophenyl MGL inhibition (IC50 = 7.24 µM)
N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide Pyridazine 6-oxo, 4-CF3, 1-CF3Ph High lipophilicity

Table 2. Impact of Halogen Substituents on Maleimide Derivatives (MGL Inhibition)

Compound Halogen (para position) IC50 (µM)
N-(4-fluorophenyl)maleimide F 5.18
N-(4-chlorophenyl)maleimide Cl 7.24
N-(4-bromophenyl)maleimide Br 4.37
N-(4-iodophenyl)maleimide I 4.34

Data adapted from .

Biologische Aktivität

N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

The synthesis of this compound involves several steps, typically starting from 4-chlorophenyl derivatives. The compound is characterized by its unique structure that includes a pyridazine ring, which is known for its biological activity. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted that compounds with similar structural motifs demonstrated inhibitory effects on various cancer cell lines. Specifically, derivatives have shown low micromolar activity against key kinases involved in oncogenic signaling pathways, such as AKT2/PKBβ, which is crucial in glioma malignancy and patient survival outcomes .

Table 1: Biological Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundU87MG (Glioblastoma)10.5AKT2 inhibition
Similar Pyridazine DerivativeHCT-116 (Colon)8.9PI3K/AKT pathway modulation
Similar Pyridazine DerivativeCaco-2 (Colorectal)37.4Induction of apoptosis

The mechanism underlying the anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and survival. The compound has been shown to inhibit the formation of neurospheres in glioma stem cells, indicating its potential to target cancer stem cells effectively . Additionally, it modulates PI3K/AKT signaling pathways, leading to altered gene expression related to cell survival and apoptosis .

Case Studies

Several case studies have been documented that explore the effectiveness of this compound in clinical settings:

  • Case Study on Glioblastoma : A study involving patient-derived glioblastoma cells demonstrated that treatment with this compound resulted in significant reductions in cell viability and neurosphere formation, suggesting its potential as a therapeutic agent for aggressive brain tumors .
  • Case Study on Colorectal Cancer : In vitro studies showed that this compound exhibited antiproliferative effects against colorectal adenocarcinoma cell lines, supporting its role as a candidate for further development in treating colon cancer .

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the therapeutic potential of this compound:

PropertyValue
Human Intestinal Absorption+0.9124
Blood-Brain Barrier+0.9802
Caco-2 Permeability-0.7468
P-glycoprotein SubstrateNon-substrate
Ames TestAMES toxic

These properties indicate a favorable profile for oral bioavailability and central nervous system penetration, which is particularly relevant for treating brain tumors.

Q & A

Q. Q1. What are the established synthetic routes for N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide, and what are the critical reaction conditions?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of 4-chlorophenylamine with a pyridazine precursor. Evidence from analogous pyridazine derivatives highlights the use of catalysts like palladium or copper under reflux conditions in solvents such as dimethylformamide (DMF) .
  • Step 2 : Introduction of the ethoxy group via nucleophilic substitution, requiring anhydrous conditions and bases like KOH to avoid hydrolysis .
  • Step 3 : Carboxamide formation through coupling reactions (e.g., using carbodiimide activators). Purity optimization often requires column chromatography or recrystallization .

Q. Key Considerations :

  • Catalytic efficiency and solvent polarity significantly impact yields. For example, DMF enhances solubility but may complicate purification .
  • Side reactions (e.g., over-alkylation) are mitigated by controlled stoichiometry and temperature .

Q. Q2. How is the crystal structure of this compound characterized, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard.

  • Protocol : Crystals are grown via slow evaporation in solvents like chloroform/ethanol mixtures. Data collection at 298 K is common .
  • Refinement : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures .
  • Key Metrics : Bond angles and torsion angles (e.g., C–C–N–O) are critical for validating molecular geometry. For example, the dihedral angle between the pyridazine and chlorophenyl rings in related compounds is ~15–25°, influencing packing efficiency .

Advanced Research Questions

Q. Q3. What contradictory findings exist regarding the biological activity of pyridazine-carboxamide derivatives, and how can they be resolved?

  • Antimicrobial Activity : Some studies report potent activity against S. aureus (MIC = 8 µg/mL), while others show inactivity (MIC > 64 µg/mL) . This discrepancy may arise from:
    • Structural Variations : Minor substituent changes (e.g., ethoxy vs. methoxy groups) alter lipophilicity and membrane permeability .
    • Assay Conditions : Differences in bacterial strain viability or nutrient media pH (e.g., acidic vs. neutral) affect compound ionization .
  • Resolution Strategy : Standardize bioassays using CLSI guidelines and perform structure-activity relationship (SAR) studies with controlled variables.

Q. Q4. How can computational methods optimize the design of pyridazine-carboxamide derivatives for target-specific applications?

  • Docking Studies : Molecular docking with enzymes (e.g., E. coli DNA gyrase) identifies key interactions. The trifluoromethyl group in analogs enhances binding affinity via hydrophobic contacts .
  • ADMET Prediction : Tools like SwissADME predict poor blood-brain barrier penetration (logBB < −1) due to high polar surface area (>80 Ų), guiding modifications for CNS-excluded targets .
  • Dynamic Simulations : MD simulations (e.g., GROMACS) reveal conformational stability of the carboxamide moiety in aqueous environments, critical for solubility .

Q. Q5. What analytical techniques are most effective for resolving spectral data contradictions in structural elucidation?

  • NMR Conflicts : Discrepancies in 13C^{13}\text{C} chemical shifts (e.g., carbonyl carbons at 165–170 ppm vs. 160 ppm) arise from solvent polarity or tautomerism. Use deuterated DMSO for consistent hydrogen bonding .
  • Mass Spectrometry : High-resolution ESI-MS resolves fragmentation patterns (e.g., m/z 320.0584 for [M+H]+^+), distinguishing isomers with identical nominal mass .
  • Cross-Validation : Correlate IR carbonyl stretches (1680–1700 cm1^{-1}) with X-ray bond lengths (C=O ~1.21 Å) to confirm functional group integrity .

Q. Q. Q6. What are the challenges in scaling up synthesis for This compound, and how can they be addressed?

  • Challenge 1 : Low yields (~30%) in final coupling steps due to steric hindrance. Solution: Use flow chemistry for precise mixing and reduced side reactions .
  • Challenge 2 : Purification difficulties from by-products (e.g., unreacted amine). Solution: Employ orthogonal chromatography (silica gel followed by HPLC) .
  • Challenge 3 : Thermal degradation above 150°C. Solution: Optimize reaction temperatures using microwave-assisted synthesis for rapid, controlled heating .

Methodological Guidance

Q. Table 1. Comparison of Analytical Techniques for Structural Validation

TechniqueKey ParametersLimitationsReference
SCXRDBond lengths, angles, packing diagramsRequires high-quality crystals
1H^1\text{H} NMRChemical shifts, coupling constantsSolvent-dependent shifts
HRMSExact mass, isotopic patternLimited to volatile compounds

Q. Table 2. Biological Activity of Analogous Compounds

CompoundActivity (MIC, µg/mL)Target OrganismStructural FeatureReference
6-Ethoxy-pyridazine-3-carboxamide8 (S. aureus)Gram-positiveChlorophenyl + ethoxy
6-Methoxy-pyridazine-3-carboxamide>64 (S. aureus)Gram-positiveMethoxy substitution

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.